Cas no 896678-05-0 (4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine)

4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole
- 4-benzyl-1-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine
- 896678-05-0
- AKOS024596101
- 5-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole
- F0680-0022
- Piperidine, 1-[4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-5-thiazolyl]-4-(phenylmethyl)-
- 4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine
-
- Inchi: 1S/C23H26N2O4S3/c1-17-8-10-20(11-9-17)32(28,29)21-22(30-23(24-21)31(2,26)27)25-14-12-19(13-15-25)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3
- InChI Key: TUOXMSPPKMPFQN-UHFFFAOYSA-N
- SMILES: N1(C2SC(S(C)(=O)=O)=NC=2S(C2=CC=C(C)C=C2)(=O)=O)CCC(CC2=CC=CC=C2)CC1
Computed Properties
- Exact Mass: 490.10547084g/mol
- Monoisotopic Mass: 490.10547084g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 814
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 129Ų
Experimental Properties
- Density: 1.329±0.06 g/cm3(Predicted)
- Boiling Point: 690.7±65.0 °C(Predicted)
- pka: -3.02±0.40(Predicted)
4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0680-0022-5μmol |
4-benzyl-1-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine |
896678-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0680-0022-4mg |
4-benzyl-1-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine |
896678-05-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0680-0022-2mg |
4-benzyl-1-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine |
896678-05-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0680-0022-3mg |
4-benzyl-1-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine |
896678-05-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0680-0022-2μmol |
4-benzyl-1-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine |
896678-05-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0680-0022-1mg |
4-benzyl-1-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine |
896678-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0680-0022-5mg |
4-benzyl-1-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperidine |
896678-05-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine Related Literature
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine
Professional Introduction to 4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine (CAS No. 896678-05-0)
The compound 4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine, identified by its CAS number 896678-05-0, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its piperidine core and multiple sulfonamide and benzyl substituents, has garnered attention for its potential applications in drug discovery and development. The synthesis and characterization of this compound have been driven by the need for novel heterocyclic scaffolds that exhibit enhanced biological activity and improved pharmacokinetic properties.
In recent years, there has been a growing interest in thiazole derivatives due to their diverse biological activities. Thiazole rings are prevalent in many bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The presence of both sulfur and nitrogen in the thiazole core allows for a wide range of chemical modifications, making it an ideal platform for designing new therapeutic agents. The specific modification of the 1,3-thiazol-5-ylpiperidine scaffold with 4-benzyl and 1-2-methanesulfonyl groups, as well as the introduction of a 4-(4-methylbenzenesulfonyl) moiety, has been strategically designed to optimize interactions with biological targets.
The structural features of this compound contribute to its unique pharmacological profile. The piperidine ring is known to enhance oral bioavailability and metabolic stability, while the sulfonamide groups can improve binding affinity to protein targets. Additionally, the benzyl substituents can modulate solubility and permeability, making it more suitable for formulation into oral or injectable drugs. These attributes have made 4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine a promising candidate for further investigation in preclinical studies.
Recent studies have highlighted the importance of sulfonamide-containing compounds in medicinal chemistry. Sulfonamides are known for their ability to act as protease inhibitors and have been widely used in the treatment of infectious diseases and cancer. The introduction of multiple sulfonamide groups in this compound may enhance its inhibitory activity against various enzymes and receptors. For instance, modifications at the 1-position with a methanesulfonyl group can increase the compound's interaction with specific binding sites on target proteins.
The synthesis of 4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring via cyclization reactions, followed by functionalization at various positions using selective protecting group strategies. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce the benzyl and methylbenzenesulfonyl groups efficiently.
The biological evaluation of this compound has shown promising results in initial assays. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. The combination of structural features such as the piperidine core, sulfonamide groups, and aromatic rings may contribute to its multifaceted activity profile. Further investigations are underway to elucidate the precise mechanisms of action and identify potential therapeutic applications.
The development of novel drug candidates like 4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine is supported by advancements in computational chemistry and high-throughput screening technologies. These tools enable researchers to predict biological activity and optimize molecular structures rapidly. By leveraging these technologies, scientists can accelerate the discovery process and bring new treatments to patients more efficiently.
The safety profile of this compound is also a critical consideration during its development. Preliminary toxicology studies have been conducted to assess its acute toxicity and potential side effects. These studies provide valuable insights into the compound's safety margins and help guide further preclinical testing. The results from these assessments are essential for determining whether this compound is suitable for advancing into clinical trials.
In conclusion, 4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine, with its CAS number 896678-05-0, represents a significant contribution to pharmaceutical chemistry. Its unique molecular structure and promising biological activity make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.
896678-05-0 (4-benzyl-1-2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-ylpiperidine) Related Products
- 1706452-07-4(2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid)
- 791569-71-6(Ethyl 2-(1H-imidazol-2-yl)acetate)
- 204257-72-7(Methyl 2-Fluoro-4-iodobenzoate)
- 1805080-83-4(2-Chloro-3-(difluoromethyl)-5-methylpyridine-6-sulfonyl chloride)
- 71901-41-2((2S)-1-(3-methoxyphenyl)propan-2-ol)
- 2105607-65-4(3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propionic acid ethyl ester)
- 565179-64-8(2-Thiazolamine, 4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-)
- 27407-12-1(7-Bromo-6-fluorochroman-4-one)
- 1823341-67-8((2,3,6-Trimethylcyclohexyl)methanol)
- 1235615-52-7(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-5-phenyl-1,2-oxazole-3-carboxamide)




